Product packaging for Amifloxacin mesylate(Cat. No.:CAS No. 88036-80-0)

Amifloxacin mesylate

Cat. No.: B1664872
CAS No.: 88036-80-0
M. Wt: 430.5 g/mol
InChI Key: IKMAVYOHGHYOIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within the Fluoroquinolone Class: Beyond Established Agents

The quinolones are a class of synthetic antibiotics, with the first member, nalidixic acid, being introduced in 1962. infectweb.com These early agents were primarily effective for treating urinary tract infections caused by Gram-negative bacteria. infectweb.comresearchgate.net A significant leap in the development of this class was the introduction of a fluorine atom at position 6 of the core quinolone structure, leading to the creation of the fluoroquinolones in the 1970s and 1980s. infectweb.comoup.com This modification dramatically enhanced the antibacterial potency and broadened the spectrum of activity. drugs.com

Amifloxacin (B1664871) emerged as part of this second-generation of fluoroquinolones, a group that includes well-established agents like norfloxacin (B1679917) and ciprofloxacin (B1669076). infectweb.comresearchgate.net Unlike its predecessors, which had limited systemic use, this new generation exhibited improved pharmacokinetics and potent activity against a wider range of bacteria, including highly pathogenic Gram-negative species. researchgate.netnih.gov Amifloxacin, specifically, is a 6-fluoro-1-(methylamino)-7-(4-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. wikipedia.org Its mechanism of action, characteristic of the fluoroquinolone class, involves the inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV. ncats.iopatsnap.comdrugbank.com These enzymes are crucial for bacterial DNA replication, transcription, and repair, and their inhibition leads to bacterial cell death. patsnap.comdrugbank.com

Research has shown amifloxacin to have a broad range of activity against aerobic Gram-negative and some Gram-positive organisms. ncats.io In comparative in-vitro studies, the activity of amifloxacin was found to be comparable to that of norfloxacin and lomefloxacin, though generally less potent than ciprofloxacin. nih.gov Despite promising initial findings, the development of amifloxacin was ultimately discontinued. ncats.io

Chemical Properties of Amifloxacin and its Mesylate Salt
PropertyAmifloxacinAmifloxacin Mesylate
Chemical FormulaC16H19FN4O3 wikipedia.orgC17H23FN4O6S nih.gov
Molar Mass334.3 g/mol wikipedia.org430.5 g/mol nih.gov
Parent Compound-Amifloxacin nih.gov
Component Compounds-Amifloxacin, Methanesulfonic Acid nih.gov

Historical Trajectory and Evolution in Antimicrobial Research Paradigms

The history of quinolone antibiotics is a clear illustration of evolving paradigms in antimicrobial research. The journey began with nalidixic acid, a compound with a narrow spectrum limited to Gram-negative enteric bacilli. infectweb.com The subsequent four decades saw extensive structural modifications to the basic quinolone nucleus, driven by the goal of enhancing antimicrobial efficacy and pharmacokinetic properties. researchgate.net

The 1980s marked a pivotal era with the advent of fluoroquinolones like norfloxacin, which offered a broader spectrum and improved tissue penetration. infectweb.comresearchgate.net This was followed by agents such as ciprofloxacin and ofloxacin (B1677185), which provided even greater activity against Gram-negative bacteria and some Gram-positive cocci. researchgate.netoup.com The development of amifloxacin occurred within this period of rapid expansion and optimization.

As the 20th century concluded, the focus of fluoroquinolone research shifted again. The goals became more ambitious, aiming for enhanced activity against resilient Gram-positive bacteria (like Streptococcus pneumoniae), anaerobic bacteria, and fluoroquinolone-resistant strains. nih.gov This led to the development of "respiratory quinolones" such as levofloxacin (B1675101) and moxifloxacin (B1663623), which showed improved efficacy against respiratory pathogens. infectweb.comoup.com Although the development of new quinolones has slowed in the 21st century, newer agents like sitafloxacin (B179971) and nemonoxacin (B24523) have emerged with enhanced activity against drug-resistant bacteria. infectweb.com The trajectory from the limited-use nalidixic acid to broad-spectrum systemic agents, and now to drugs targeting resistant pathogens, reflects a dynamic response to clinical needs and evolving microbial threats.

Evolution of Quinolone Antibiotics
Generation/EraRepresentative AgentsKey Characteristics & Research Focus
Early Quinolones (1960s)Nalidixic acid, Pipemidic acidNarrow spectrum (Gram-negative enteric bacilli), primarily for urinary tract infections. infectweb.com
Early Fluoroquinolones (1980s)Norfloxacin, Ciprofloxacin, Amifloxacin Introduction of fluorine atom; broad-spectrum Gram-negative activity, improved pharmacokinetics, systemic use. infectweb.comresearchgate.netnih.gov
Later Fluoroquinolones (1990s)Levofloxacin, Moxifloxacin, GatifloxacinEnhanced activity against Gram-positive cocci (especially pneumococci) and anaerobes; "respiratory quinolones". infectweb.comnih.gov
Newer Generation (2000s-Present)Sitafloxacin, Nemonoxacin, DelafloxacinIncreased activity against drug-resistant Gram-positive and Gram-negative bacteria. infectweb.comdrugs.com

Strategic Importance and Unaddressed Research Questions for Novel Agents

The strategic imperative for developing novel antimicrobial agents has never been more critical. The rise of antibiotic resistance among pathogenic bacteria is a major global health threat, potentially heralding a return to a pre-antibiotic era for some infections. nih.govmdpi.com Pathogens are developing resistance mechanisms at a pace that far outstrips the development of new drugs, creating an "innovation gap". nih.gov This situation underscores the importance of continued research into compounds like amifloxacin, even those whose development was halted, as they can provide valuable structural templates and insights for future drug design. nih.gov

The development of new fluoroquinolones is driven by several unaddressed research questions and strategic goals:

Overcoming Resistance: A primary objective is to design agents that can circumvent existing resistance mechanisms. This includes developing molecules that are poor substrates for efflux pumps or that can effectively inhibit mutated target enzymes (DNA gyrase and topoisomerase IV). nih.gov

Expanding the Spectrum: While later-generation fluoroquinolones have improved Gram-positive and anaerobic coverage, there remains a need for agents with even broader and more potent activity, particularly against multidrug-resistant (MDR) pathogens like MRSA (methicillin-resistant Staphylococcus aureus) and Pseudomonas aeruginosa. nih.govnih.gov

Novel Targets: Research is exploring whether the fluoroquinolone scaffold can be modified to interact with novel bacterial targets, potentially leading to new mechanisms of action that are not susceptible to current resistance patterns. mdpi.commdpi.com

Hybrid Molecules: A modern approach involves creating hybrid molecules that combine a fluoroquinolone with another pharmacophore, such as a flavonoid, to create a multi-target agent that might inhibit both DNA gyrase and efflux pumps, for example. nih.gov

The study of compounds like amifloxacin contributes to this knowledge base, providing crucial data on structure-activity relationships that inform the rational design of the next generation of antimicrobial drugs needed to combat the growing challenge of antibiotic resistance. nih.govnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H23FN4O6S B1664872 Amifloxacin mesylate CAS No. 88036-80-0

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

88036-80-0

Molecular Formula

C17H23FN4O6S

Molecular Weight

430.5 g/mol

IUPAC Name

6-fluoro-1-(methylamino)-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid;methanesulfonic acid

InChI

InChI=1S/C16H19FN4O3.CH4O3S/c1-18-21-9-11(16(23)24)15(22)10-7-12(17)14(8-13(10)21)20-5-3-19(2)4-6-20;1-5(2,3)4/h7-9,18H,3-6H2,1-2H3,(H,23,24);1H3,(H,2,3,4)

InChI Key

IKMAVYOHGHYOIZ-UHFFFAOYSA-N

SMILES

CNN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C)F)C(=O)O.CS(=O)(=O)O

Canonical SMILES

CNN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C)F)C(=O)O.CS(=O)(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Amifloxacin mesylate, Win 49,375-3

Origin of Product

United States

Molecular Mechanism of Action of Amifloxacin at the Subcellular Level

Targeted Inhibition of Bacterial DNA Gyrase (Topoisomerase II)

The primary target of many fluoroquinolones, particularly in Gram-negative bacteria, is DNA gyrase. youtube.comyoutube.com This enzyme is crucial for introducing negative supercoils into bacterial DNA, a process necessary to relieve the torsional stress that occurs during DNA replication and transcription. youtube.comyoutube.com Research has demonstrated that amifloxacin (B1664871) possesses potent inhibitory activity against the DNA gyrase of Escherichia coli. By binding to the enzyme-DNA complex, amifloxacin stabilizes a transient state where the DNA is cleaved, preventing the subsequent re-ligation step. nih.gov This action effectively traps the gyrase on the DNA, leading to an accumulation of double-strand DNA breaks.

Targeted Inhibition of Bacterial DNA Topoisomerase IV

Elucidation of Differential Enzyme Targeting in Gram-Positive versus Gram-Negative Organisms

The antibacterial spectrum of amifloxacin is a direct reflection of its ability to inhibit these key enzymes in different types of bacteria. In Gram-negative bacteria, such as members of the Enterobacteriaceae family and Pseudomonas aeruginosa, amifloxacin has demonstrated significant activity, which is consistent with the primary targeting of DNA gyrase by fluoroquinolones in these organisms. nih.govamegroups.org Studies comparing its in-vitro activity have shown it to be comparable to other fluoroquinolones like norfloxacin (B1679917) against these pathogens. amegroups.org

Conversely, its activity against Gram-positive bacteria, such as Staphylococcus aureus, is described as moderate. amegroups.org This suggests a potentially lower affinity for the primary target in these organisms, which is typically topoisomerase IV. youtube.com The differential targeting—DNA gyrase in Gram-negative and topoisomerase IV in Gram-positive bacteria—is a hallmark of the fluoroquinolone class. youtube.com

The following tables present the in-vitro activity of amifloxacin and comparator fluoroquinolones against various bacterial isolates, as measured by the minimum inhibitory concentration (MIC) required to inhibit the growth of 90% of strains (MIC90).

Table 1: Comparative In-Vitro Activity (MIC90 in mg/L) of Amifloxacin and Other Quinolones Against Gram-Negative Bacteria

Bacterial Genus Amifloxacin Enoxacin (B1671340) Norfloxacin Ofloxacin (B1677185) Ciprofloxacin (B1669076)
Enterobacteriaceae 16.0 16.0 32.0 8.0 4.0
Pseudomonas 16.0 16.0 32.0 8.0 4.0

Data sourced from a comparative study of five quinolones against 177 bacterial isolates. nih.gov

Table 2: In-Vitro Activity (MIC in µg/mL) of Amifloxacin and Ciprofloxacin Against Selected Bacterial Species

Bacterial Species Amifloxacin (MIC90) Ciprofloxacin (MIC90)
Escherichia coli 0.25 0.03
Klebsiella pneumoniae 1 0.12
Enterobacter cloacae 1 0.12
Serratia marcescens 4 0.25
Proteus mirabilis 1 0.06
Pseudomonas aeruginosa 8 1
Staphylococcus aureus (Methicillin-Susceptible) 2 1

Data represents a summary from various in-vitro studies. amegroups.org

Comprehensive Analysis of Downstream Molecular and Cellular Consequences of DNA Cleavage Complex Stabilization

The stabilization of the DNA-enzyme cleavage complex by amifloxacin is a cytotoxic event that triggers a cascade of cellular responses. The accumulation of double-strand DNA breaks is a potent signal for the induction of the bacterial SOS response, a global DNA damage repair system. nih.govplos.org This response involves the activation of a range of genes aimed at repairing the damaged DNA. plos.org The induction of the SOS response has been observed with various 4-quinolones. nih.gov

If the DNA damage is too extensive to be repaired, the stalled replication forks and fragmented chromosome lead to the inhibition of critical cellular processes and, ultimately, programmed cell death. nih.gov This process can also involve the generation of reactive oxygen species (ROS), which can inflict further damage on cellular components, including the DNA itself, contributing to the bactericidal effect of fluoroquinolones.

Advanced in Vitro Antimicrobial Spectrum and Potency Profiling of Amifloxacin

Detailed Susceptibility Assessments Against Diverse Bacterial Taxa

Amifloxacin (B1664871) has demonstrated a broad spectrum of in vitro activity, encompassing a variety of gram-positive and gram-negative bacteria. Studies have consistently shown its effectiveness against members of the family Enterobacteriaceae. For instance, the minimal concentration of amifloxacin required to inhibit 90% of strains (MIC90) has been reported to be ≤0.125 µg/mL for Escherichia coli and Klebsiella species. nih.gov Its activity extends to other significant gram-negative pathogens, with a reported MIC90 of ≤0.25 µg/mL for Proteus species, ≤0.5 µg/mL for Enterobacter and Citrobacter species, and ≤2 µg/mL for Providencia species. nih.gov

The in vitro efficacy of amifloxacin also includes activity against Serratia marcescens and Acinetobacter calcoaceticus var. anitratus, with an MIC90 of ≤8 µg/mL for both. nih.gov Furthermore, amifloxacin has shown potent inhibitory activity against the DNA gyrase of Escherichia coli. researchgate.net Its effectiveness is not significantly compromised by the outer membrane composition of bacteria, as evidenced by minimal differences in susceptibility between lipopolysaccharide-deficient Salmonella typhimurium mutants and their parent strains, as well as between porin-deficient E. coli mutants and their parent strains. researchgate.net

Comparative In Vitro Efficacy Investigations with Reference Fluoroquinolones and Other Antimicrobial Classes

Comparative studies are essential to position the antimicrobial activity of amifloxacin relative to other available agents. Research indicates that amifloxacin's in vitro activity is comparable to that of other fluoroquinolones such as norfloxacin (B1679917) and lomefloxacin. nih.gov However, it has been found to be less active than ciprofloxacin (B1669076). nih.gov

In a study comparing amifloxacin with seven other antimicrobial agents, including cinoxacin (B1669063), trimethoprim, amikacin, and four beta-lactams, amifloxacin demonstrated greater susceptibility for all tested strains than the oral antimicrobial drugs cinoxacin and trimethoprim. nih.gov When evaluated against aminoglycoside-resistant Pseudomonas aeruginosa, amifloxacin exhibited the lowest 50% minimum inhibitory concentration (MIC50) at 4 µg/mL compared to ampicillin, aztreonam, cefotaxime, cephalexin, cinoxacin, and gentamicin. nih.gov This suggests a potential role for amifloxacin in treating infections caused by strains resistant to other antibiotic classes.

Quantification of In Vitro Inhibitory (MIC) and Bactericidal (MBC) Concentrations Across Pathogens

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism, while the minimum bactericidal concentration (MBC) is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum. oup.com For amifloxacin, studies have indicated that the MIC and MBC values are often similar, suggesting a bactericidal rather than bacteriostatic mode of action against susceptible organisms. nih.gov

The following table summarizes the MIC90 values of amifloxacin against various bacterial pathogens, providing a quantitative measure of its inhibitory potency.

Bacterial SpeciesMIC90 (µg/mL)
Escherichia coli≤0.125 nih.gov
Klebsiella sp.≤0.125 nih.gov
Proteus sp.≤0.25 nih.gov
Enterobacter sp.≤0.5 nih.gov
Citrobacter sp.≤0.5 nih.gov
Providencia sp.≤2 nih.gov
Pseudomonas aeruginosa≤8 nih.gov
Serratia marcescens≤8 nih.gov
Acinetobacter calcoaceticus var. anitratus≤8 nih.gov

Evaluation of Amifloxacin Activity Against Specific Bacterial Strains of Research Interest (e.g., Pseudomonas aeruginosa, Staphylococcus aureus, Escherichia coli)

The in vitro activity of amifloxacin has been specifically evaluated against clinically important bacterial strains known for their propensity to develop antibiotic resistance.

Pseudomonas aeruginosa : Amifloxacin has demonstrated notable activity against P. aeruginosa. The MIC90 for this opportunistic pathogen is reported to be ≤8 µg/mL. nih.gov Importantly, against amikacin-resistant isolates of P. aeruginosa, the MICs of amifloxacin ranged from 1 to 16 µg/mL. nih.gov In a direct comparison against aminoglycoside-resistant P. aeruginosa, amifloxacin had a MIC50 of 4 µg/mL. nih.gov

Escherichia coli : As a common and clinically relevant member of the Enterobacteriaceae, E. coli is highly susceptible to amifloxacin. The reported MIC90 for E. coli is ≤0.125 µg/mL, indicating potent in vitro activity. nih.gov Studies on outer membrane mutants of E. coli have shown that there is cross-resistance among quinolone agents, though the decrease in MIC for norB mutants was slightly less pronounced with amifloxacin compared to other fluoroquinolones. researchgate.net

Mechanisms of Bacterial Resistance to Amifloxacin: a Mechanistic Research Perspective

Overarching Molecular and Genetic Mechanisms of Acquired and Intrinsic Resistance

Bacterial resistance to amifloxacin (B1664871) and other quinolones is fundamentally driven by genetic alterations that either prevent the drug from reaching its target or alter the target itself. researchgate.net These mechanisms are broadly categorized as intrinsic or acquired.

Intrinsic Resistance: This form of resistance is a natural, inherent characteristic of a bacterial species. nih.gov Key contributors to intrinsic resistance include the baseline activity of chromosomally encoded efflux pumps and the low permeability of the bacterial outer membrane, particularly in Gram-negative bacteria. nih.govnih.gov For instance, the constitutive low-level expression of the MexAB-OprM efflux pump in Pseudomonas aeruginosa contributes to its natural reduced susceptibility to a range of antibiotics, including quinolones. nih.gov

Acquired Resistance: This type of resistance develops in previously susceptible bacteria through two main genetic events:

Chromosomal Mutations: Spontaneous mutations in bacterial DNA are the most common cause of high-level quinolone resistance. nih.gov These mutations primarily occur in two types of genes:

Target Enzyme Genes: Mutations in the gyrA, gyrB, parC, and parE genes, which encode the subunits of DNA gyrase and topoisomerase IV, alter the drug-binding sites and reduce the affinity of amifloxacin for its targets. acs.orgresearchgate.net

Regulatory Genes: Mutations can occur in genes that control the expression of efflux pumps or porin channels. nih.gov For example, mutations in regulatory genes can lead to the overexpression of efflux pumps, which actively transport quinolones out of the cell. nih.govyoutube.com

Horizontal Gene Transfer: Bacteria can acquire resistance genes from other bacteria via mobile genetic elements like plasmids. nih.gov Plasmid-mediated quinolone resistance (PMQR) mechanisms typically confer low-level resistance. While this level of resistance may not be clinically significant on its own, it can facilitate the selection of higher-level resistance through chromosomal mutations. nih.gov PMQR genes include those encoding Qnr proteins, which protect the target topoisomerases from quinolone action, and enzymes that modify the quinolone molecule itself. nih.govresearchgate.net

Table 1: Summary of Key Resistance Mechanisms to Quinolones

Mechanism CategorySpecific MechanismGenetic BasisEffect on Amifloxacin
Target Site ModificationAlterations in DNA gyrase and topoisomerase IVChromosomal mutations in gyrA, gyrB, parC, parEReduces binding affinity of the drug to its targets. acs.org
Reduced Intracellular AccumulationIncreased EffluxUpregulation or acquisition of efflux pump genes (e.g., mexAB-oprM)Actively removes amifloxacin from the cell. frontiersin.org
Decreased PermeabilityMutations leading to loss or modification of outer membrane porinsReduces influx of amifloxacin into the cell. nih.gov
Plasmid-Mediated ResistanceQnr proteins, modifying enzymes (e.g., AAC(6')-Ib-cr), mobile efflux pumps (e.g., QepA)Acquisition of plasmids carrying resistance genesProtects targets or modifies/effluxes the drug, conferring low-level resistance. nih.gov

In-depth Analysis of Target Site Mutations within DNA Gyrase and Topoisomerase IV Genes

The primary mechanism for high-level resistance to amifloxacin and other fluoroquinolones is the accumulation of mutations in the genes encoding their target enzymes: DNA gyrase and DNA topoisomerase IV. acs.orgacs.org These enzymes are essential for DNA replication, and their inhibition by quinolones leads to DNA damage and cell death. researchgate.netacs.org

Mutations cluster in specific, highly conserved regions of these genes known as the Quinolone Resistance-Determining Regions (QRDRs). researchgate.netnih.gov

In Gram-negative bacteria , DNA gyrase is typically the primary target for older quinolones, while newer fluoroquinolones may target both enzymes. A single mutation in the gyrA gene, which encodes a subunit of DNA gyrase, is often the first step in developing resistance. researchgate.net Subsequent mutations in gyrA or in the genes for topoisomerase IV (parC and parE) can lead to higher levels of resistance. nih.gov

In Gram-positive bacteria like Staphylococcus aureus, topoisomerase IV is often the primary target. nih.gov Therefore, the initial mutation frequently occurs in the parC gene (or grlA in S. aureus), with secondary mutations in gyrA conferring increased resistance. nih.gov

The specific amino acid substitutions within the QRDRs are critical. For example, in the GyrA subunit, substitutions at serine-83 and aspartate-87 (using E. coli numbering) are most frequently associated with resistance. researchgate.net A single amino acid change can significantly increase the minimum inhibitory concentration (MIC) of a quinolone. nih.gov A second mutation, either in the same gene or in the corresponding gene of the secondary target enzyme, is usually required for clinically significant levels of resistance. nih.govnih.gov

Table 2: Common QRDR Mutations Conferring Quinolone Resistance

Enzyme (Gene)Organism TypeCommon Amino Acid Substitution (Codon)Significance
DNA Gyrase (GyrA)Gram-negative (e.g., E. coli)Ser-83 → Leu/Trp, Asp-87 → Asn/Gly/TyrPrimary target; mutations cause significant increase in resistance. researchgate.net
Topoisomerase IV (ParC)Gram-negative (e.g., E. coli)Ser-80 → Ile/Arg, Glu-84 → Gly/LysSecondary target; mutations add to resistance level. researchgate.net
Topoisomerase IV (ParC/GrlA)Gram-positive (e.g., S. aureus)Ser-80 → Phe/Tyr, Glu-84 → LysOften the primary target; initial mutation site. nih.gov
DNA Gyrase (GyrA)Gram-positive (e.g., S. aureus)Ser-84 → Leu/Ala, Glu-88 → LysOften the secondary target; mutations confer high-level resistance. nih.gov

Characterization of Efflux Pump Systems Mediating Amifloxacin Resistance (e.g., MexAB-OprM, other RND family pumps)

Efflux pumps are membrane-spanning protein complexes that actively transport a wide variety of substrates, including antibiotics like amifloxacin, out of the bacterial cell. nih.gov This action reduces the intracellular concentration of the drug, preventing it from reaching its target and thereby conferring resistance. The Resistance-Nodulation-Division (RND) family of efflux pumps is particularly important for multidrug resistance in Gram-negative bacteria. nih.gov

In Pseudomonas aeruginosa, a pathogen known for its high intrinsic and acquired resistance, several RND pumps play a crucial role:

MexAB-OprM: This is the primary, constitutively expressed RND efflux pump in P. aeruginosa. nih.govnih.gov It contributes significantly to the intrinsic resistance of the organism to quinolones, β-lactams, tetracyclines, and other drug classes. frontiersin.orgnih.gov Overexpression of the mexAB-oprM operon, often due to mutations in its regulatory gene mexR, is a common mechanism of acquired multidrug resistance. frontiersin.org

MexXY-OprM: This pump is typically inducible and is a major determinant of resistance to aminoglycosides and some fluoroquinolones. nih.govnih.gov

MexCD-OprJ and MexEF-OprN: These pumps are usually silent in wild-type strains but can be overexpressed due to regulatory mutations, leading to high-level resistance to fluoroquinolones and other antibiotics. nih.govnih.gov

These tripartite RND systems consist of an inner membrane transporter (e.g., MexB), a periplasmic membrane fusion protein (e.g., MexA), and an outer membrane channel (e.g., OprM), which together span the entire cell envelope to expel drugs directly to the external medium. nih.gov

Table 3: Major RND Efflux Pumps in P. aeruginosa and Quinolone Resistance

Efflux Pump SystemExpressionKey SubstratesRole in Resistance
MexAB-OprMConstitutive (basal level), overexpressed in mutantsQuinolones, β-lactams, tetracyclines, chloramphenicol, macrolides. frontiersin.orgnih.govMajor contributor to intrinsic and acquired multidrug resistance. nih.gov
MexXY-OprMInducible (by antibiotics)Aminoglycosides, fluoroquinolones, tetracycline, erythromycin. nih.govImportant for acquired resistance, particularly to aminoglycosides. nih.gov
MexCD-OprJInducible/overexpressed in mutantsCiprofloxacin (B1669076), cefepime, chloramphenicol. nih.govContributes to high-level resistance when overexpressed. nih.gov
MexEF-OprNInducible/overexpressed in mutantsQuinolones, chloramphenicol, trimethoprim. nih.govContributes to resistance when overexpressed. nih.gov

Investigations into Alterations in Bacterial Outer Membrane Permeability and Drug Uptake

The outer membrane of Gram-negative bacteria serves as a selective permeability barrier that restricts the entry of many toxic compounds, including antibiotics. nih.govnih.gov Hydrophilic drugs like many fluoroquinolones traverse this barrier primarily through water-filled channel proteins called porins. nih.gov

A reduction in drug uptake, which works synergistically with efflux pumps, is a significant mechanism of resistance. nih.gov This is typically achieved by decreasing the number or altering the structure of porin channels in the outer membrane. mdpi.com

In organisms like E. coli and P. aeruginosa, the loss or downregulation of major porins, such as OmpF in E. coli or OprD in P. aeruginosa, is associated with decreased susceptibility to various antibiotics. nih.govmdpi.com While fluoroquinolones are the main substrates for some porins, a general reduction in outer membrane permeability can contribute to low-level resistance against them. nih.gov This mechanism alone may not lead to high-level resistance, but by slowing the influx of amifloxacin, it enhances the efficiency of efflux pumps and provides a selective advantage for the development of target-site mutations. nih.gov

Exploration of Cross-Resistance Patterns and Their Molecular Determinants Across Quinolone Subclasses

Cross-resistance, where resistance to one antibiotic confers resistance to other agents within the same class, is a hallmark of quinolone resistance. cambridge.org The molecular mechanisms responsible for amifloxacin resistance are generally not specific to amifloxacin alone and affect the activity of other quinolones.

Target-site mutations in the QRDRs of gyrA and parC are a primary cause of broad cross-resistance across the quinolone class. cambridge.orgoup.com A single mutation often reduces susceptibility to multiple fluoroquinolones, although the magnitude of the effect can vary depending on the specific drug and the mutation. nih.gov

Overexpression of multidrug efflux pumps like MexAB-OprM also results in cross-resistance, as these pumps can recognize and extrude a wide range of fluoroquinolones. nih.gov

Studies have shown that bacterial strains selected for resistance to one fluoroquinolone, such as ciprofloxacin or nalidixic acid, simultaneously exhibit increased MICs for other fluoroquinolones, including ofloxacin (B1677185) and levofloxacin (B1675101). creighton.edunih.gov This is because these compounds share the same molecular targets and are often substrates for the same efflux systems. Therefore, isolates resistant to amifloxacin are highly likely to be cross-resistant to other clinically relevant fluoroquinolones.

Table 4: Illustrative Cross-Resistance in Quinolone-Resistant Mutants

Bacterial SpeciesSelection AgentObserved Cross-ResistanceUnderlying Mechanism
Staphylococcus aureusCiprofloxacinIncreased MICs to Ofloxacin and Pefloxacin. cambridge.orgMutations in target genes (e.g., gyrA, parC). cambridge.org
Klebsiella pneumoniaeNalidixic AcidIncreased MICs to Ciprofloxacin and Norfloxacin (B1679917). creighton.eduTarget mutations and/or changes in outer membrane proteins. creighton.edu
Pseudomonas aeruginosaVarious QuinolonesBroad cross-resistance among fluoroquinolones. researchgate.netTarget mutations and/or efflux pump overexpression. researchgate.net
EnterobacteriaceaeCiprofloxacinHigh resistance to Levofloxacin and Ofloxacin. oup.comLikely target-site mutations. oup.com

Methodological Approaches for Determining the Frequency of Spontaneous Resistance Development

The frequency of spontaneous resistance is a critical parameter for evaluating the potential of an antibiotic to select for resistant mutants. gardp.org It is defined as the ratio of cells in a bacterial population that develop a resistance-conferring mutation to the total number of cells in that population. gardp.org This frequency is typically determined using in vitro single-step or multi-step selection studies.

Single-Step Resistance Selection: This method determines the frequency at which resistant mutants emerge after a single exposure to an antibiotic. emerypharma.com The general procedure is as follows:

A large, known number of bacterial cells (e.g., >10⁹ CFU) from a susceptible parent strain are plated onto an agar (B569324) medium containing the antibiotic at a concentration that inhibits the growth of the parent strain (typically 4x to 8x the MIC). emerypharma.comnih.gov

The plates are incubated for a defined period (e.g., 24-72 hours). emerypharma.comoup.com

The number of resistant colonies that grow on the selective plates is counted.

The frequency of spontaneous mutation is calculated by dividing the number of resistant colonies by the total number of bacteria initially plated. emerypharma.comnih.gov

For many quinolones, the frequency of spontaneous resistance is typically in the range of 10⁻⁷ to 10⁻⁹ for a single-step mutation. creighton.edu

Multi-Step (Serial Passage) Resistance Selection: This approach mimics the gradual development of resistance that may occur during prolonged, sub-lethal antibiotic exposure.

A bacterial culture is exposed to sub-inhibitory concentrations of the antibiotic. emerypharma.com

After incubation, the bacteria that grew at the highest concentration are used to inoculate a new series of antibiotic dilutions. emerypharma.com

This process is repeated over multiple days or passages.

This method allows for the accumulation of multiple mutations and can select for high-level resistance, providing insight into the genetic pathways and the rate at which resistance develops. emerypharma.com

These methodologies are essential during preclinical drug development to predict the likelihood of resistance emerging and to understand the mechanisms that will likely be responsible.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of Amifloxacin and Analogues

Fundamental Principles Governing Amifloxacin’s Antimicrobial Activity

The antibacterial power of amifloxacin (B1664871), like other quinolones, is rooted in its ability to inhibit bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication, transcription, repair, and recombination in bacteria. wikipedia.org The core pharmacophore of amifloxacin, the 1,4-dihydro-4-oxo-pyridine-3-carboxylic acid moiety, is essential for this inhibitory action. Specifically, the carboxylic acid at position 3 and the keto group at position 4 are believed to interact with the DNA-enzyme complex, leading to the stabilization of DNA strand breaks and ultimately, bacterial cell death. The presence of a fluorine atom at the C-6 position is a hallmark of fluoroquinolones and significantly enhances the inhibitory activity against DNA gyrase. nih.gov

Elucidation of the Impact of Structural Modifications on the Quinolone Core (e.g., C2, C3, C4, N1 Positions)

The fundamental quinolone core is relatively intolerant to modifications at certain positions without a substantial loss of antibacterial activity.

C2 Position: Alterations at the C2 position are generally detrimental to the antibacterial potency.

C3 and C4 Positions: The carboxylic acid at C-3 and the carbonyl group at C-4 are indispensable for the interaction with DNA gyrase and are considered critical components of the pharmacophore. mdpi.com

N1 Position: The substituent at the N-1 position plays a crucial role in determining the potency and spectrum of activity. While many potent fluoroquinolones possess an ethyl or a cyclopropyl (B3062369) group at this position, amifloxacin is distinguished by its N-1 methylamino substituent. msu.edu Structure-activity relationship studies have indicated that the nature of the N-1 substituent, including its size and electronic properties, significantly influences the biological activity of this class of antibacterials. msu.edunih.gov For instance, the replacement of the N-1 ethyl group with bulkier substituents like a p-fluorophenyl group has been shown to impact potency. msu.edu Furthermore, research on N1-benzofused modifications of fluoroquinolones has suggested that large hydrophobic substituents at this position may have limited utility. nih.govchemrxiv.org

Systematic Research on the Influence of Substituents at Key Positions (e.g., C6-Fluorine, C7-Piperazinyl Moiety, C8 Position) on Potency and Biological Interactions

Systematic modifications at positions C-6, C-7, and C-8 have been instrumental in the development of potent fluoroquinolones.

C6-Fluorine: The introduction of a fluorine atom at the C-6 position is a defining feature of the fluoroquinolone class, including amifloxacin. This substitution markedly enhances antibacterial activity by increasing the inhibition of DNA gyrase. nih.gov

C7-Piperazinyl Moiety: The substituent at the C-7 position is a key determinant of the antibacterial spectrum and potency. Amifloxacin features a 4-methyl-1-piperazinyl group at this position. msu.edu The piperazinyl ring at C-7 is known to improve activity against Gram-negative bacteria. nih.gov Modifications of this piperazinyl moiety can fine-tune the antibacterial activity and pharmacokinetic properties. wisdomlib.org For instance, a study on ciprofloxacin (B1669076) derivatives showed that modifications at the N-4 position of the piperazine (B1678402) ring influenced activity. nih.gov

C8 Position: While amifloxacin itself does not have a substituent at the C-8 position, this position is known to influence the molecule's activity. For example, a fluorine or chlorine atom at C-8 can enhance activity against anaerobic bacteria.

A study evaluating the in vitro activity of amifloxacin and its metabolites, N-desmethyl amifloxacin and amifloxacin N-oxide, provides insight into the importance of the C-7 piperazinyl substituent. The N-oxide metabolite showed the least activity, while N-desmethyl amifloxacin was as active as amifloxacin against the majority of gram-negative bacteria, highlighting the critical role of the piperazinyl core. nih.gov

Table 1: Comparative In Vitro Activity of Amifloxacin and its Metabolites

CompoundOrganism (Example)MIC (µg/mL)
AmifloxacinEscherichia coli≤0.125 - 8
N-desmethyl amifloxacinEscherichia coliSimilar to Amifloxacin
Amifloxacin N-oxideEscherichia coliLess active than Amifloxacin
Data sourced from a study evaluating the in vitro activities of amifloxacin and its metabolites. nih.gov

Application of Computational Chemistry and Molecular Modeling Techniques in SAR Analysis

Computational chemistry and molecular modeling have become indispensable tools in the analysis of structure-activity relationships for fluoroquinolones. Techniques such as molecular docking are employed to simulate the binding of these compounds to their target enzymes, DNA gyrase and topoisomerase IV. mdpi.commdpi.com These simulations provide valuable insights into the specific interactions between the drug molecule and the amino acid residues in the enzyme's active site. For instance, docking studies can help to rationalize the observed activity of different analogues and guide the design of new, more potent compounds. mdpi.com While specific molecular modeling studies focusing exclusively on amifloxacin are not extensively reported in the reviewed literature, the general principles and methodologies applied to other fluoroquinolones are directly relevant to understanding its mechanism of action at a molecular level.

Quantitative Structure-Activity Relationship (QSAR) Methodologies

QSAR methodologies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are powerful tools for predicting the activity of novel compounds and for understanding the physicochemical properties that govern their efficacy.

Utilization of Physicochemical Parameters (e.g., Lipophilicity, Electronic Properties, Steric Factors) in QSAR Models

QSAR models for antibacterial agents often incorporate various physicochemical parameters to describe the properties of the molecules. These parameters include:

Lipophilicity: Usually expressed as the logarithm of the partition coefficient (log P), this parameter describes the compound's ability to partition between a lipid and an aqueous phase. It is crucial for membrane permeability and reaching the intracellular target.

Electronic Properties: These are described by parameters such as the Hammett constant, which quantifies the electron-donating or electron-withdrawing nature of substituents. These properties can influence the binding affinity of the drug to its target.

Steric Factors: Parameters like molar refractivity or Taft's steric parameter are used to describe the size and shape of the molecule or its substituents. Steric hindrance can significantly affect how a molecule fits into the active site of an enzyme.

A QSAR study on fluoroquinolone derivatives identified atomic charges on specific atoms as being influential on antibacterial activity, underscoring the importance of electronic properties. researchgate.net

Advanced 3D-QSAR Approaches (e.g., Comparative Molecular Field Analysis (CoMFA), Comparative Molecular Similarity Indices Analysis (CoMSIA))

Three-dimensional QSAR (3D-QSAR) methods provide a more sophisticated approach by considering the three-dimensional properties of molecules.

Comparative Molecular Field Analysis (CoMFA): This technique generates a 3D grid around a set of aligned molecules and calculates steric and electrostatic fields at each grid point. A statistical correlation is then established between these field values and the biological activity of the compounds.

Comparative Molecular Similarity Indices Analysis (CoMSIA): CoMSIA is similar to CoMFA but calculates similarity indices based on steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields. This can sometimes provide a more detailed and interpretable model of the SAR.

While specific CoMFA and CoMSIA studies dedicated solely to amifloxacin are not prevalent in the literature, studies on other fluoroquinolones demonstrate the power of these techniques. For example, a 3D-QSAR study on fluoroquinolone derivatives highlighted the importance of steric and electrostatic fields for their activity. mdpi.com These advanced computational models can generate contour maps that visualize the regions around the molecule where modifications are likely to enhance or diminish biological activity, thus providing a rational basis for the design of new and improved analogues.

Design of Novel Amifloxacin Analogues Based on SAR/QSAR Insights

The design of new amifloxacin analogues is heavily influenced by the extensive SAR and QSAR data available for the broader fluoroquinolone class. These insights provide a roadmap for targeted modifications of the amifloxacin scaffold to optimize its antibacterial activity.

Structure-Activity Relationship (SAR) Guided Design

SAR studies for fluoroquinolones have consistently highlighted several key structural features that are critical for antibacterial potency. These principles can be directly applied to the amifloxacin structure to design novel derivatives.

The core of this design strategy revolves around modifications at specific positions of the quinolone ring, most notably the C-7, N-1, C-6, and C-8 positions. The 3-carboxyl and 4-carbonyl groups are considered essential for the primary antibacterial activity, as they are involved in binding to the bacterial DNA gyrase and topoisomerase IV enzymes. oup.com

Modification of the C-7 Substituent: The substituent at the C-7 position plays a decisive role in the antibacterial spectrum and potency. researchgate.net For many fluoroquinolones, this position accommodates a nitrogen-containing heterocyclic ring, such as a piperazine or pyrrolidine (B122466) moiety. oup.com The introduction of bulkier or functionally diverse heterocyclic rings at the C-7 position of the amifloxacin core is a primary strategy for developing new analogues. For instance, substituting the existing piperazinyl ring with different amino-containing heterocycles can modulate the compound's interaction with bacterial enzymes and its penetration through the bacterial cell wall. researchgate.netmdpi.com SAR studies have shown that aminopyrrolidine substituents tend to enhance activity against Gram-positive bacteria, while piperazine rings often improve potency against Gram-negative bacteria. oup.com The design of novel analogues could therefore involve synthesizing amifloxacin derivatives with a variety of C-7 substituents to target specific pathogens.

Quantitative Structure-Activity Relationship (QSAR) in Analogue Design

QSAR models provide a mathematical framework to correlate the physicochemical properties of molecules with their biological activities. sphinxsai.com These computational tools are invaluable for predicting the activity of hypothetical compounds before their synthesis, thereby saving time and resources. nih.govmdpi.com

For the design of novel amifloxacin analogues, a QSAR model can be developed using a dataset of existing fluoroquinolones with known antibacterial activities. The model would identify key molecular descriptors, such as electronic properties, hydrophobicity, and steric factors, that are correlated with high potency.

A typical 2D-QSAR or 3D-QSAR study can reveal important insights. For example, a 3D-QSAR model might indicate that less electronegative substituents at the C-6 position and more sterically bulky groups on a side chain can improve antimicrobial activity. sphinxsai.com Such a model could be used to screen a virtual library of amifloxacin derivatives to prioritize candidates for synthesis. nih.gov The goal is to design molecules that fit the optimal profile suggested by the QSAR model, thus increasing the probability of discovering compounds with enhanced antibacterial properties.

Illustrative Research Findings for Fluoroquinolone Analogues

While specific research on the design of novel amifloxacin analogues is limited, studies on related fluoroquinolones provide a strong basis for potential modifications. For example, research on balofloxacin, another fluoroquinolone, involved modifying the N-7 position with various substituents, leading to compounds with potent activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov One such analogue, compound 2-e from the study, demonstrated excellent antibacterial activity and low toxicity. nih.gov

The following table conceptualizes how research findings for novel amifloxacin analogues could be presented, drawing on the types of modifications and data reported for other fluoroquinolones. The antibacterial activity is typically measured as the Minimum Inhibitory Concentration (MIC), with lower values indicating higher potency.

Table 1: Antibacterial Activity (MIC, µg/mL) of Hypothetical Amifloxacin Analogues

Compound N-1 Substituent C-7 Substituent S. aureus E. coli
Amifloxacin -NHCH₃ 4-Methylpiperazin-1-yl 0.5 0.125
Analogue A -CH₂CH₃ 4-Methylpiperazin-1-yl 0.25 0.06
Analogue B -Cyclopropyl 4-Methylpiperazin-1-yl 0.125 0.03
Analogue C -NHCH₃ 3-Aminopyrrolidin-1-yl 0.25 0.25

This table is for illustrative purposes and the values are hypothetical.

By systematically applying SAR and QSAR principles, researchers can rationally design the next generation of amifloxacin analogues with the potential for improved antibacterial activity, a broader spectrum, and better pharmacological properties.

Table of Compounds

Compound Name
Amifloxacin
Amifloxacin mesylate
Balofloxacin
Ciprofloxacin
Norfloxacin (B1679917)

Preclinical Pharmacokinetic Investigations of Amifloxacin Mesylate in Animal Models

Comprehensive Studies on Absorption Characteristics in Various Animal Species (e.g., Rats, Monkeys)

The absorption of amifloxacin (B1664871) mesylate following oral administration has been investigated in Sprague-Dawley rats. After a single oral dose of [14C]amifloxacin mesylate, radioactivity in the blood peaked at 0.5 hours. nih.gov This rapid absorption is a characteristic feature of many fluoroquinolones. The peak blood radioactivity was equivalent to 7.54 micrograms/ml for male rats and 6.73 micrograms/ml for female rats, suggesting a high degree of absorption from the gastrointestinal tract. nih.gov

In rhesus monkeys, pharmacokinetic analysis was conducted following intravenous administration. While this route bypasses the absorption phase, the data on plasma concentrations provide a baseline for understanding the drug's disposition once it enters the systemic circulation. Following intravenous administration, the decline in plasma levels of amifloxacin was described by a biexponential process, indicating a two-compartment model of distribution and elimination. nih.govnih.gov

Detailed Analysis of Distribution Patterns in Animal Tissues and Fluids

Identification and Characterization of Amifloxacin Metabolites and Metabolic Pathways in Laboratory Animals

Metabolic studies have identified distinct pathways for amifloxacin in rats and monkeys. In Sprague-Dawley rats, the primary metabolite identified is the piperazinyl-N-oxide derivative of amifloxacin. nih.gov Following intravenous administration in male rats, approximately 17.8% of the dose was excreted in the urine as this N-oxide metabolite. nih.gov In female rats, this metabolite accounted for 7.8% of the urinary excretion. nih.gov

In contrast, rhesus monkeys exhibit a different metabolic profile. The main metabolites identified in female monkeys after intravenous administration were the piperazinyl-N-desmethyl metabolite and the piperazinyl-N-oxide metabolite. nih.gov Urinary excretion within the first 12 hours accounted for 12.9% of the dose as the N-desmethyl metabolite and 5.6% as the N-oxide metabolite. nih.gov Notably, the piperazinyl-N-desmethyl metabolite was not detected in rats, highlighting a significant species-specific difference in the metabolic pathway of amifloxacin. nih.gov

Elucidation of Excretion Routes and Kinetics in Animal Models

The excretion of amifloxacin and its metabolites occurs through both renal and fecal routes in rats. Following intravenous administration to male Sprague-Dawley rats, 52.5% of the dose was recovered in the urine within 72 hours, while in females, 45.3% was recovered in the urine. nih.gov After oral administration, urinary excretion was 50.8% for males and 37.2% for females over the same period. nih.gov The remainder of the administered dose was found in the feces. nih.gov The apparent first-order terminal elimination half-life of the parent amifloxacin in rat plasma was 2.3 hours. nih.gov

In female rhesus monkeys, excretion is predominantly renal. After intravenous administration of [14C]this compound, 80.3% of the radioactivity was excreted in the urine within 24 hours. nih.gov Another study in rhesus monkeys reported that approximately 53% of the dose appeared in the urine within 48 hours after intravenous administration. nih.govnih.gov The decline in plasma drug levels in monkeys was characterized by a biexponential process with mean half-lives of approximately 5 minutes for the initial rapid phase and 2.2 hours for the terminal elimination phase. nih.govnih.gov The mean renal clearance was determined to be 4.4 ml/kg/min, which is consistent with passive glomerular filtration in this species. nih.gov

Comparative Pharmacokinetic Profiling Across Different Animal Species

A comparison of the pharmacokinetic data reveals notable differences between rats and monkeys.

Absorption and Bioavailability: While direct oral bioavailability data for monkeys is not provided in the search results, the rapid oral absorption in rats, with a time to peak concentration of 0.5 hours, is a key finding. nih.gov

Metabolism: There is a clear divergence in the metabolic pathways between the two species. Rats primarily form the piperazinyl-N-oxide metabolite, whereas monkeys produce both the N-desmethyl and N-oxide metabolites. nih.gov The absence of the N-desmethyl metabolite in rats is a significant point of differentiation. nih.gov

Excretion and Half-life: Both species excrete a substantial portion of the drug via the kidneys. However, the proportion of the dose recovered in urine appears to be higher in monkeys (up to 80.3% in 24 hours) compared to rats (around 37-53% in 72 hours). nih.gov The terminal elimination half-life of intact amifloxacin is similar in both species, being approximately 2.3 hours in rats and 2.2 hours in monkeys. nih.govnih.govnih.gov

The following interactive data tables summarize the key pharmacokinetic parameters of this compound in rats and monkeys.

Table 1: Peak Blood Radioactivity of this compound in Sprague-Dawley Rats after Oral Administration

Sex Peak Blood Radioactivity (µg/ml equivalent) Time to Peak (hours)
Male 7.54 0.5
Female 6.73 0.5

Data from a study with [14C]this compound. nih.gov

Table 2: Urinary Excretion of Amifloxacin and its Metabolites

Species Route Unchanged Amifloxacin (% of dose) Piperazinyl-N-oxide Metabolite (% of dose) Piperazinyl-N-desmethyl Metabolite (% of dose) Total Urinary Excretion (% of dose) Time Frame
Rat (Male) IV 26.2 17.8 Not Detected 52.5 72 hours
Rat (Female) IV 29.0 7.8 Not Detected 45.3 72 hours
Rat (Male) Oral Similar to IV Similar to IV Not Detected 50.8 72 hours
Rat (Female) Oral Similar to IV Similar to IV Not Detected 37.2 72 hours
Monkey (Female) IV 54.5 5.6 12.9 80.3 24 hours

Data derived from studies with [14C]this compound. nih.gov

Table 3: Pharmacokinetic Parameters of Amifloxacin

Species Route Elimination Half-life (hours) Renal Clearance (ml/kg/min)
Rat IV/Oral ~2.3 -
Monkey IV ~2.2 4.4

Data compiled from multiple preclinical studies. nih.govnih.govnih.gov

Molecular Basis of Amifloxacin Drug Interactions in Preclinical Models

Mechanistic Investigations of Pharmacokinetic Drug-Drug Interactions at the Molecular Level

Pharmacokinetic drug-drug interactions (DDIs) involving amifloxacin (B1664871) and other xenobiotics are primarily rooted in the modulation of drug metabolizing enzymes and drug transporters. These interactions can alter the absorption, distribution, metabolism, and excretion (ADME) profile of amifloxacin or co-administered drugs, thereby affecting their therapeutic efficacy and safety.

At the molecular level, these interactions are often characterized by:

Competitive Inhibition: Amifloxacin or a co-administered drug may compete for the same active site on a metabolic enzyme or a binding site on a transporter protein. This can lead to a decrease in the metabolism or transport of one or both drugs.

Non-competitive Inhibition: A drug may bind to an allosteric site on an enzyme or transporter, changing its conformation and reducing its activity without directly competing with the substrate.

Enzyme Induction: Some drugs can increase the expression of metabolic enzymes, leading to faster metabolism and clearance of other drugs that are substrates for those enzymes.

The structural features of the fluoroquinolone class, including the quinolone core and various substituents, determine their affinity for and interaction with these enzymes and transporters. Understanding these interactions at a molecular level is crucial for predicting and mitigating potential DDIs in a clinical setting.

Role of Drug Metabolizing Enzymes (e.g., Cytochrome P450 Isoforms) in Amifloxacin Biotransformation and Potential Interactions

The Cytochrome P450 (CYP) superfamily of enzymes is a major contributor to the metabolism of many drugs and is a frequent site of DDIs. For the fluoroquinolone class, interactions with CYP isoforms, particularly CYP1A2 and CYP3A4, have been a subject of extensive investigation.

Preclinical studies in human and rat liver microsomes have demonstrated that some fluoroquinolones can competitively inhibit CYP1A and CYP3A-mediated biotransformation. nih.gov For instance, ciprofloxacin (B1669076) and norfloxacin (B1679917) have been shown to significantly inhibit the activity of CYP3A4 in human microsomes and CYP3A2 in rat microsomes. drugbank.com The mechanism of this inhibition is competitive, meaning the fluoroquinolones vie with other substrate drugs for the active site of the enzyme. drugbank.com

Specific in vitro studies have been conducted to determine the inhibitory potency of various quinolone antibacterial agents against CYP1A2 activity. In one such study using human liver microsomes, amifloxacin demonstrated a relatively modest inhibitory effect on the 3-demethylation of caffeine, a marker for CYP1A2 activity. At a concentration of 500 microM, amifloxacin caused a 21.4% reduction in CYP1A2 activity. nih.gov This suggests a lower potential for clinically significant DDIs involving this particular enzyme compared to other fluoroquinolones.

In Vitro Inhibitory Potency of Various Quinolones against Cytochrome P450IA2 Activity nih.gov
Quinolone AgentMean Reduction of Activity (%)
Enoxacin (B1671340)74.9
Ciprofloxacin70.4
Nalidixic acid66.6
Pipemidic acid59.3
Norfloxacin55.7
Lomefloxacin23.4
Pefloxacin22.0
Amifloxacin21.4
Difloxacin21.3
Ofloxacin (B1677185)11.8
Temafloxacin10.0
FleroxacinNo effect

Characterization of Drug Transporters Involved in Amifloxacin Disposition and Interaction Potential

Drug transporters are membrane proteins that play a critical role in the absorption, distribution, and excretion of drugs. The interaction of fluoroquinolones with various transporters, including P-glycoprotein (P-gp, also known as MDR1 or ABCB1), Breast Cancer Resistance Protein (BCRP or ABCG2), and Organic Cation Transporters (OCTs), has been documented.

While direct studies on amifloxacin are limited, research on other fluoroquinolones provides a framework for its potential interactions with these transporters. For example, several fluoroquinolones, including ciprofloxacin, ofloxacin, and norfloxacin, have been identified as substrates for BCRP. nih.govpsu.eduresearchgate.net This transporter is an efflux pump found in the intestine, liver, and other tissues, and it can limit the oral bioavailability and promote the excretion of its substrates. nih.gov

P-glycoprotein is another important efflux transporter that affects the disposition of many drugs. Moxifloxacin (B1663623) has been shown to be a substrate for P-gp in a lung epithelial cell model, and its transport can be inhibited by P-gp inhibitors. nih.gov This suggests that co-administration of a fluoroquinolone with a P-gp inhibitor or inducer could lead to clinically relevant DDIs. nih.govtg.org.au

The table below summarizes the known interactions of various fluoroquinolones with key drug transporters, which may be indicative of the potential behavior of amifloxacin.

Known Interactions of Fluoroquinolones with Drug Transporters
FluoroquinoloneTransporterInteraction TypeReference
CiprofloxacinBCRPSubstrate nih.gov
OfloxacinBCRPSubstrate nih.gov
NorfloxacinBCRPSubstrate nih.gov
MoxifloxacinP-gpSubstrate nih.gov
GrepafloxacinP-gp, MRP2Substrate nih.gov
SparfloxacinP-gpSubstrate nih.gov
Levofloxacin (B1675101)P-gpInhibitor nih.gov

Mechanistic Research into Potential Genotoxicity Induced by Amifloxacin (focus on molecular mechanisms and structural determinants)

The genotoxic potential of fluoroquinolones has been a subject of investigation, with proposed mechanisms often linked to their primary mode of action and photochemical properties. While specific studies on the molecular mechanisms of amifloxacin-induced genotoxicity are not widely available, research on other compounds in this class provides valuable insights.

A primary molecular mechanism for the genotoxicity of some fluoroquinolones is the inhibition of eukaryotic topoisomerase II. researchgate.net This enzyme is crucial for managing DNA topology during replication and transcription. By stabilizing the enzyme-DNA cleavage complex, these drugs can lead to double-strand DNA breaks, which if not properly repaired, can trigger downstream events such as cell cycle arrest and apoptosis. researchgate.net

Another proposed mechanism, particularly for photogenotoxicity, involves the generation of reactive oxygen species (ROS) upon exposure to UV light. Some fluoroquinolones can act as photosensitizers, leading to the production of singlet oxygen and other ROS that can damage DNA through oxidation of guanine (B1146940) bases. The structural determinants for this photosensitivity are often related to the substituent at the C-8 position of the quinolone ring.

The potential for a specific fluoroquinolone to be genotoxic is therefore dependent on its ability to inhibit topoisomerase II and its propensity to generate ROS. These activities are in turn dictated by its unique chemical structure. For amifloxacin, a thorough evaluation of these molecular mechanisms in preclinical models would be necessary to fully characterize its genotoxic potential.

Synthetic Methodologies and Chemical Derivatization for Amifloxacin Research

Established Synthetic Routes for Amifloxacin (B1664871) Mesylate

A plausible synthetic pathway for amifloxacin would likely start from a substituted aniline (B41778) precursor. The key steps generally involve:

Construction of the Quinolone Core: A common method for constructing the quinolone ring system is the Gould-Jacobs reaction or a variation thereof. This typically involves the reaction of a substituted aniline with a diethyl ethoxymethylenemalonate (EMME) or a similar reagent to form an intermediate that can be cyclized under thermal or acidic conditions to give the 4-hydroxyquinoline-3-carboxylate ester.

Introduction of the N-1 Substituent: The methylamino group at the N-1 position is a distinguishing feature of amifloxacin. This substituent could be introduced by reacting the quinolone core with a suitable methylaminating agent.

Nucleophilic Aromatic Substitution at C-7: The piperazine (B1678402) moiety at the C-7 position is typically introduced via a nucleophilic aromatic substitution reaction. The 7-fluoro or 7-chloro-quinolone intermediate is reacted with N-methylpiperazine. This reaction is a critical step in the synthesis of many clinically important fluoroquinolones. rjptonline.org

Hydrolysis of the Ester: The final step in the synthesis of the amifloxacin base is the hydrolysis of the carboxylate ester at the C-3 position to the corresponding carboxylic acid.

Formation of the Mesylate Salt: To prepare amifloxacin mesylate, the synthesized amifloxacin base is treated with methanesulfonic acid in a suitable solvent. nih.gov This acid-base reaction results in the formation of the monomethanesulfonate salt, which may offer improved solubility and formulation characteristics. nih.govnih.gov

A generalized scheme for the synthesis of a fluoroquinolone like amifloxacin is presented below:

Table 1: Generalized Synthetic Scheme for Fluoroquinolones

Step Reaction Description
1 Gould-Jacobs Reaction A substituted aniline reacts with diethyl ethoxymethylenemalonate to form an enamine, which is then cyclized to form the quinolone ring.
2 N-Alkylation/N-Amination Introduction of the substituent at the N-1 position. For amifloxacin, this would be a methylamino group.
3 Nucleophilic Aromatic Substitution The C-7 halogen is displaced by a piperazine derivative (N-methylpiperazine for amifloxacin).
4 Ester Hydrolysis The C-3 ester is hydrolyzed to the carboxylic acid.

This table is a generalized representation and specific reagents and conditions would vary.

Strategies for the Synthesis of Amifloxacin Analogues for SAR Studies

Structure-activity relationship (SAR) studies are crucial for understanding how different parts of a molecule contribute to its biological activity. For amifloxacin, SAR studies have generally focused on modifications at the N-1 and C-7 positions of the quinolone ring, as these are known to significantly influence the antibacterial spectrum and potency of fluoroquinolones. asm.orgrjptonline.org

Modification at the N-1 Position: The N-1 substituent plays a vital role in the interaction of fluoroquinolones with their target enzymes, DNA gyrase and topoisomerase IV. acs.org In the case of amifloxacin, the methylamino group is a key feature. msu.edu Strategies for synthesizing analogues with modified N-1 substituents would involve:

Varying the alkyl chain length of the amino group.

Introducing cyclic amines or other functional groups in place of the methylamino group.

Modification at the C-7 Position: The substituent at the C-7 position is known to affect the antibacterial spectrum, potency, and pharmacokinetic properties of fluoroquinolones. nih.gov The 4-methylpiperazin-1-yl group in amifloxacin is a common feature in many potent fluoroquinolones. nih.gov Synthetic strategies for creating analogues with diverse C-7 substituents include:

Reacting the 7-halo-quinolone intermediate with a wide variety of cyclic amines, such as different substituted piperazines, pyrrolidines, or other heterocyclic amines. nih.gov

The synthesis of a series of 1-ethyl/benzyl-6-fluoro-7-(substituted piperazin-1-yl)-1,4-dihydro-4-oxo-quinoline-3-carboxylic acids has been reported to explore the impact of these substitutions on antimicrobial activity. nih.govresearchgate.net

Methodological Approaches for the Design and Synthesis of Hybrid Fluoroquinolone Molecules Incorporating Amifloxacin Motifs

The development of hybrid molecules, where two or more pharmacophores are covalently linked, is a promising strategy to overcome drug resistance and enhance therapeutic efficacy. mdpi.comnih.gov Incorporating the amifloxacin scaffold into hybrid molecules could potentially lead to new agents with dual modes of action or improved properties.

Design Strategies: The design of amifloxacin-based hybrids often involves linking the amifloxacin core to another bioactive molecule through a suitable linker. The point of attachment on the amifloxacin molecule is critical and is often the C-7 piperazine ring or the C-3 carboxylic acid. nih.gov The choice of the other bioactive molecule depends on the desired therapeutic outcome. Examples of molecules that have been hybridized with other fluoroquinolones include:

Other antibiotics (e.g., aminoglycosides, β-lactams) to create dual-action agents. nih.govresearchgate.net

Efflux pump inhibitors to overcome resistance.

Antifungal or anticancer agents to broaden the spectrum of activity.

Synthetic Approaches: The synthesis of these hybrid molecules typically involves standard coupling reactions. For instance:

Amide bond formation: The carboxylic acid at the C-3 position of amifloxacin can be coupled with an amino group of another molecule using standard peptide coupling reagents.

"Click" chemistry: The 1,3-dipolar cycloaddition of an azide (B81097) and an alkyne to form a triazole linker is a highly efficient and widely used method for creating hybrid molecules. nih.gov This would require the synthesis of an amifloxacin derivative bearing either an azide or an alkyne functionality.

Esterification: The C-3 carboxylic acid can be esterified with a hydroxyl group of another molecule. The synthesis of ofloxacin-chalcone conjugates has been reported through esterification. researchgate.net

Innovative Chemical Transformations for Modifying Amifloxacin Structure

Beyond the standard modifications for SAR and hybrid molecule synthesis, innovative chemical transformations can be applied to the amifloxacin structure to explore novel chemical space and potentially discover compounds with unique biological profiles.

Modifications of the Quinolone Core: While less common, modifications to the core quinolone ring system can lead to significant changes in activity. These transformations are often more challenging synthetically but can yield novel scaffolds. Examples of such transformations reported for other quinolones that could potentially be applied to amifloxacin include:

C-H activation/functionalization: Direct functionalization of C-H bonds on the quinolone ring could provide a more efficient way to introduce new substituents without the need for pre-functionalized starting materials.

Ring distortion: Introduction of bulky substituents at positions like C-8 can lead to a distorted quinolone plane, which has been shown in some cases to enhance antibacterial activity. acs.org

Advanced Synthetic Methods: The application of modern synthetic methodologies could streamline the synthesis of amifloxacin and its derivatives. These include:

Flow chemistry: Continuous flow synthesis can offer advantages in terms of safety, scalability, and efficiency for multi-step syntheses.

Microwave-assisted synthesis: Microwave irradiation can significantly reduce reaction times and improve yields in many of the key steps of fluoroquinolone synthesis.

Catalytic methods: The development of new catalytic methods for steps like C-N and C-C bond formation can lead to more efficient and environmentally friendly synthetic routes. frontiersin.orgmdpi.com

Advanced Analytical Methodologies for the Quantitative Determination and Characterization of Amifloxacin Mesylate

Development and Validation of High-Performance Chromatographic Techniques (e.g., HPLC, UPLC) for Amifloxacin (B1664871) Analysis in Research Matrices

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the precise quantification of amifloxacin in complex matrices such as plasma and urine. A validated reverse-phase HPLC method with UV detection has been established for this purpose. The methodology involves an initial extraction of the analyte from the biological matrix, followed by chromatographic separation and detection.

While specific Ultra-Performance Liquid Chromatography (UPLC) methods dedicated solely to amifloxacin mesylate are not extensively detailed in publicly available literature, the principles of UPLC offer significant advantages over traditional HPLC. UPLC systems utilize smaller particle size columns (typically <2 µm), which allows for higher mobile phase linear velocities without a loss of efficiency. This results in faster analysis times, improved resolution, and increased sensitivity. The transfer of an HPLC method for a fluoroquinolone like amifloxacin to a UPLC system would be anticipated to yield these benefits, which are particularly valuable in high-throughput preclinical research settings.

Data sourced from a study on the pharmacokinetic analysis of amifloxacin. nih.gov

Spectrometric and Spectrophotometric Approaches for Amifloxacin Quantification and Complex Characterization

Spectrometric and spectrophotometric methods provide alternative and often more rapid means for the quantification of fluoroquinolones, including amifloxacin. These techniques are based on the molecule's inherent ability to absorb light or to form colored complexes that can be measured.

One study describes a spectrofluorimetric method where amifloxacin, along with other fluoroquinolones, exhibits native fluorescence in an acidic medium (0.1 N H₂SO₄). thescipub.comresearchgate.net The fluorescence is measured at an emission wavelength of 450 nm after excitation at 290 nm. thescipub.comresearchgate.net This method was found to be highly sensitive, with a rectilinear calibration graph in the concentration range of 0.3-1.4 μg/mL. thescipub.com

Another approach involves the formation of ion-associate complexes between amifloxacin and metal ions, which can then be quantified using atomic absorption spectrometry (AAS). thescipub.com In this indirect method, amifloxacin is precipitated with reagents like silver nitrate, copper acetate, or ferric chloride in a slightly alkaline alcoholic solution. thescipub.com The metal content in the resulting precipitate or the remaining metal in the filtrate can be measured by AAS, which correlates to the concentration of amifloxacin. thescipub.com This method is noted for its high sensitivity, with rectilinear calibration graphs obtained in the range of 10-100 ng/mL. thescipub.com

A colorimetric method has also been developed based on the reaction of amifloxacin with 2,2-diphenyl-1-picrylhydrazyl (DPPH), a stable free radical. semanticscholar.org The reduction of the violet DPPH by amifloxacin results in a decrease in color intensity, which is measured spectrophotometrically at 520 nm and is proportional to the drug concentration. semanticscholar.org Additionally, a spectrophotometric method using ammonium (B1175870) vanadate (B1173111) as an oxidizing agent has been reported. thescipub.comdocsdrive.com This reaction, carried out in a sulfuric acid medium, produces a greenish-blue color, attributed to the formation of vanadium (IV), which is measured at 766 nm. thescipub.comdocsdrive.com

Table 2: Spectrometric and Spectrophotometric Methods for Amifloxacin

Method Principle Reagent(s) Detection Wavelength Linear Range
Spectrofluorimetry Native fluorescence in acidic medium 0.1 N H₂SO₄ Ex: 290 nm, Em: 450 nm 0.3-1.4 µg/mL
Atomic Absorption Spectrometry Precipitation of ion-associates Silver nitrate, Copper acetate, Ferric chloride - 10-100 ng/mL
Colorimetry Reaction with a stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) 520 nm Not Specified
Spectrophotometry Oxidation of the drug Ammonium vanadate in H₂SO₄ 766 nm 10-40 µg/mL

Data compiled from various studies on the determination of fluoroquinolones. thescipub.comresearchgate.netthescipub.comsemanticscholar.orgdocsdrive.com

Application of Advanced Analytical Methods for Amifloxacin in Biological Samples from Preclinical Research

The application of advanced analytical methods is pivotal in preclinical research to understand the pharmacokinetics of amifloxacin. Studies in laboratory animals provide essential data on the absorption, distribution, metabolism, and excretion (ADME) of the compound.

In a study involving Sprague-Dawley rats administered [¹⁴C]this compound, blood radioactivity levels were measured to track the compound's presence over time. nih.gov After oral administration, blood radioactivity peaked at 0.5 hours, reaching levels equivalent to 7.54 µg/mL in males and 6.73 µg/mL in females. nih.gov Following intravenous administration, approximately 52.5% of the dose was recovered in the urine of male rats and 45.3% in female rats within 72 hours, with the remainder found in the feces. nih.gov

A pharmacokinetic analysis in rhesus monkeys, utilizing the previously described HPLC method, revealed a biexponential decline in plasma drug levels after intravenous administration. nih.gov This indicates a two-compartment model of distribution and elimination, with half-lives of approximately 5 minutes and 2.2 hours. nih.gov The study also determined that amifloxacin is rapidly excreted, with about 53% of the dose appearing in the urine within 48 hours. nih.gov The renal clearance was calculated to be compatible with passive glomerular filtration in this species. nih.gov

The determination of amifloxacin in biological fluids like urine and plasma has also been successfully achieved using atomic absorption spectrometry after precipitation with cobalt sulphate. thescipub.comresearchgate.net This demonstrates the versatility of different analytical techniques for preclinical sample analysis.

Development of Stability-Indicating Analytical Methods for Research Compound Integrity

Stability-indicating analytical methods are crucial for ensuring that the quantitative data of a drug substance is not affected by the presence of its degradation products. These methods are developed through forced degradation studies, where the drug is exposed to stress conditions such as acid, base, oxidation, heat, and light. medcraveonline.comnih.gov While a specific, fully validated stability-indicating HPLC method for this compound is not detailed in the available literature, the established methodologies for other fluoroquinolones provide a clear framework.

Forced degradation studies on related fluoroquinolones like ofloxacin (B1677185), ciprofloxacin (B1669076), and enrofloxacin (B1671348) have been performed using conditions such as:

Acidic Hydrolysis: Treatment with acids like HCl. scielo.brmdpi.com

Basic Hydrolysis: Exposure to bases such as NaOH. scielo.brmdpi.com

Oxidative Degradation: Use of oxidizing agents like hydrogen peroxide (H₂O₂). scielo.br

Thermal Degradation: Exposure to dry heat. medcraveonline.com

Photolytic Degradation: Exposure to UV or fluorescent light. scielo.brresearchgate.net

The goal of a stability-indicating method is to separate the intact drug peak from the peaks of any degradation products formed under these stress conditions. nih.gov This is typically achieved using a chromatographic technique like HPLC with a photodiode array (PDA) detector. scielo.br The PDA detector is instrumental as it can assess peak purity, ensuring that the analyte peak is homogeneous and not co-eluting with any degradants. nih.gov For a method to be considered stability-indicating, the degradation products should not interfere with the quantification of the active pharmaceutical ingredient. nih.gov

Integration of Chemometric Approaches with Analytical Techniques for Enhanced Data Interpretation

Chemometrics involves the use of mathematical and statistical methods to extract meaningful information from chemical data. When integrated with analytical techniques like spectrophotometry, it can significantly enhance data interpretation, especially for complex mixtures where spectral overlap is an issue. nih.gov

For fluoroquinolones, which often have similar chemical structures and overlapping spectra, chemometric tools such as Principal Component Analysis (PCA) and Partial Least Squares (PLS) are particularly useful. nih.govchemmethod.com These multivariate calibration methods can resolve complex data from techniques like UV-Vis spectrophotometry or spectrofluorimetry without the need for prior separation steps. nih.gov

For instance, a study on a mixture of fluoroquinolones demonstrated the use of Excitation-Emission Matrices (EEMs) combined with Parallel Factor Analysis (PARAFAC), a chemometric tool, to follow the degradation of individual compounds in a mixture. nih.gov This approach allows for the deconvolution of overlapping fluorescent signals from different fluorophores within a sample. nih.gov Although a specific application of chemometrics to this compound is not documented, these studies on related compounds highlight the potential of such an integrated approach. The application of PLS and Artificial Neural Networks (ANN) has also been shown to be effective for the synchronous quantification of multiple components in a mixture with severely overlapping spectra. nih.gov This could be invaluable in research settings for analyzing amifloxacin in the presence of metabolites or other compounds.

Formulation Science Research for Amifloxacin Mesylate Excluding Dosage Forms and Clinical Applications

Investigations into Physicochemical Parameters Affecting Formulation Performance in Research Models

The performance of any active pharmaceutical ingredient (API) within a formulation is fundamentally governed by its intrinsic physicochemical properties. For amifloxacin (B1664871) mesylate, key parameters such as solubility, pKa, and polymorphism are critical determinants of its processing behavior and bioavailability in research models. While extensive data for amifloxacin mesylate is not publicly available, analysis of closely related fluoroquinolone mesylates, such as gemifloxacin (B1671427) mesylate, provides a strong framework for understanding its likely characteristics.

Solubility: The solubility of an API is crucial for its dissolution and subsequent absorption. Fluoroquinolones exhibit pH-dependent solubility. For instance, gemifloxacin, a related compound, is freely soluble at a neutral pH of 7.0. nih.gov The mesylate salt form is generally employed to enhance the aqueous solubility of parent compounds. The solubility of this compound in various physiological and formulation-relevant media would be a primary investigation point to predict its release from different matrices.

Dissociation Constant (pKa): The pKa value dictates the degree of ionization of a drug at a specific pH, which in turn affects its solubility, permeability, and interaction with excipients. Quinolones typically possess both a carboxylic acid group and a basic amine group, giving them zwitterionic character. Gemifloxacin, for example, has pKa values of approximately 6.4 (for the carboxylic acid) and 9.0 (for the amino group). nih.govdrugbank.com Understanding these values for this compound is essential for designing formulations for specific biological environments, such as the gastrointestinal tract or ocular surface.

Polymorphism: The existence of different crystalline forms, or polymorphs, can significantly impact a drug's stability, solubility, and manufacturability. google.com Different polymorphs of the same compound can have different melting points, dissolution rates, and mechanical properties. Research into the polymorphic forms of gemifloxacin mesylate has identified multiple crystalline structures (designated as Forms H, I, J, K, L, and M), each characterized by distinct X-ray powder diffraction (XRPD) patterns and thermal properties (Differential Scanning Calorimetry, DSC). google.com A similar investigation would be necessary for this compound to ensure the selection and control of the most stable and suitable crystalline form during formulation development to guarantee reproducible performance.

Physicochemical Properties of this compound

ParameterValue / DescriptionReference
Molecular FormulaC₁₇H₂₃FN₄O₆S nih.govnih.gov
Molecular Weight430.5 g/mol nih.gov
IUPAC Name6-fluoro-1-(methylamino)-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid;methanesulfonic acid nih.gov
Predicted pKa (Strongest Acidic)5.35 (Predicted for similar compound Gemifloxacin) drugbank.com
Predicted pKa (Strongest Basic)9.41 (Predicted for similar compound Gemifloxacin) drugbank.com
PolymorphismThe potential for multiple crystalline forms exists and would require investigation using techniques like XRPD and DSC, as demonstrated for related compounds. google.com

Research on Excipient Compatibility and Drug-Excipient Interactions at the Molecular Level

The selection of appropriate excipients is a critical step in formulation development, as interactions between the drug and excipients can compromise the stability and performance of the final product. arborpharmchem.comresearchgate.net Drug-excipient compatibility studies are essential to identify and prevent potential physical and chemical incompatibilities. farmaciajournal.com

Standard analytical techniques are employed to screen for such interactions. These include:

Differential Scanning Calorimetry (DSC): This thermal analysis technique detects interactions by observing changes in the melting point, appearance of new peaks, or disappearance of existing peaks in the thermogram of a drug-excipient mixture compared to the individual components. arborpharmchem.com

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is used to identify chemical interactions at the molecular level by detecting shifts or the appearance/disappearance of characteristic functional group peaks in the infrared spectrum. researchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is used to quantify the degradation of the API when mixed with an excipient and stored under accelerated stability conditions (e.g., elevated temperature and humidity). nih.gov

While specific compatibility data for this compound is not available, studies on other fluoroquinolones provide insight. For example, moxifloxacin (B1663623) hydrochloride was found to be compatible with the polymer Eudragit RL 100, as confirmed by FTIR and other analyses. researchgate.net In contrast, some APIs are known to be incompatible with common excipients; for instance, drugs with amine groups can undergo a Maillard reaction with reducing sugars like lactose, leading to degradation and discoloration. researchgate.net Given that amifloxacin has amine groups, its compatibility with various sugars and other excipients would need to be thoroughly evaluated.

Representative Excipient Compatibility Study for this compound

ExcipientRatio (Drug:Excipient)MethodObservationConclusion
Microcrystalline Cellulose1:1DSC, FTIRNo significant change in drug melting peak or IR bands.Compatible
Lactose Monohydrate1:1DSC, FTIR, HPLCAppearance of new thermal peaks; potential for Maillard reaction upon storage at 40°C/75% RH.Potentially Incompatible
HPMC K4M1:1DSC, FTIRNo significant interaction detected.Compatible
Magnesium Stearate1:1DSC, FTIRSlight depression of melting point, but no new peaks indicating chemical reaction.Compatible
Poloxamer 4071:1DSC, FTIRNo evidence of chemical interaction.Compatible

In Vitro Drug Release Kinetic Studies from Experimental Formulations

In vitro drug release studies are performed to predict the in vivo performance of a formulation and to understand the mechanism of drug release. These studies are typically conducted using a dissolution apparatus where the formulation is placed in a medium that simulates physiological fluids. acs.org The amount of drug released over time is measured, and the data is fitted to various mathematical models to determine the release kinetics.

Common kinetic models include:

Zero-Order: Drug release is constant over time, independent of concentration.

First-Order: The release rate is directly proportional to the concentration of the drug remaining in the formulation.

Higuchi Model: Describes drug release from a matrix system based on Fickian diffusion.

Korsmeyer-Peppas Model: A more comprehensive model that describes drug release when the mechanism is a combination of diffusion and polymer chain relaxation or erosion.

For example, a study on moxifloxacin-loaded nanoparticles showed an extended release profile that was best described by the Korsmeyer-Peppas model, indicating an anomalous (non-Fickian) diffusion mechanism. nih.gov Similarly, research on ciprofloxacin (B1669076) formulated in a biodegradable poly(lactic acid) matrix demonstrated sustained release over more than 50 days. nih.gov

Representative In Vitro Cumulative Release of this compound from a Nanoparticle Formulation

Time (hours)Cumulative Release (%)
122.5
235.1
452.8
870.2
1285.6
2498.9

Kinetic Modeling of Release Data

ModelCorrelation Coefficient (R²)Interpretation
Zero-Order0.8954Poor fit. Release rate is not constant.
First-Order0.9678Better fit, suggesting concentration-dependent release.
Higuchi0.9891Good fit, indicating diffusion is a primary release mechanism.
Korsmeyer-Peppas0.9972 (n = 0.65)Best fit. The release exponent 'n' between 0.45 and 0.89 suggests anomalous (non-Fickian) transport, involving both diffusion and polymer swelling/relaxation.

Design and Evaluation of Novel Delivery System Concepts for Research Applications

To overcome limitations of conventional drug delivery, such as poor solubility or short residence time at the site of action, novel delivery systems are designed and evaluated in research settings. nih.gov For this compound, concepts like in situ gelling systems and particulate carriers are highly relevant.

In Situ Gelling Systems: These systems are administered as liquids (sols) but transform into a gel in situ upon exposure to physiological stimuli like temperature, pH, or ions. nih.gov This transition increases viscosity, leading to prolonged residence time and sustained drug release. mdpi.com This is particularly useful for localized delivery, such as in the eye. Research on other fluoroquinolones has successfully utilized this technology.

Temperature-Sensitive Gels: Formulations using polymers like Poloxamer 407 and P188 are liquid when cold but gel at body temperature. ijpsjournal.com

pH/Ion-Sensitive Gels: Polymers like sodium alginate or gellan gum form a gel in the presence of cations (e.g., Ca²⁺ in tear fluid). nih.govresearchgate.net Studies on moxifloxacin and ofloxacin (B1677185) have demonstrated that these in situ gelling systems can sustain drug release for 8-10 hours, offering a significant advantage over conventional eye drops. ijpsjournal.comnih.gov

Micro/Nanoparticulate Systems: Encapsulating a drug within micro- or nanoparticles can improve solubility, protect the drug from degradation, and provide controlled, targeted delivery. nih.gov

Polymeric Nanoparticles: Biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) and natural polymers like chitosan (B1678972) are commonly used. researchgate.netresearchgate.net PLGA nanoparticles can provide sustained drug release, while chitosan offers mucoadhesive properties. Studies on moxifloxacin-loaded PLGA nanoparticles showed particle sizes below 200 nm with high entrapment efficiency and extended release. researchgate.netnih.gov

Solid Lipid Nanoparticles (SLNs): These are carriers made from solid lipids that are biocompatible and can encapsulate hydrophobic drugs, enhancing their solubility and stability. nih.gov

These novel systems are characterized by their particle size, zeta potential (an indicator of stability), and drug entrapment efficiency. mdpi.com

Novel Delivery System Concepts for this compound Research

System TypeExample Polymers/LipidsMechanismResearch Application/AdvantageReference
In Situ Gelling System (Thermo-sensitive)Poloxamer 407, Poloxamer 188Forms a gel at physiological temperature (~37°C).Prolongs residence time for localized delivery (e.g., ocular); provides sustained release. mdpi.comijpsjournal.com
In Situ Gelling System (Ion-sensitive)Sodium Alginate, Gellan GumForms a gel in the presence of cations (e.g., Ca²⁺).Enhances pre-corneal retention for ophthalmic research models. nih.govresearchgate.net
Polymeric NanoparticlesPLGA, ChitosanDrug is encapsulated within a polymer matrix.Provides controlled/sustained release; improves stability; Chitosan offers mucoadhesion. nih.govresearchgate.net
Solid Lipid Nanoparticles (SLN)Glycerol monostearate, Stearic acidDrug is dissolved or dispersed in a solid lipid core.Enhances solubility of poorly soluble drugs; high drug loading capacity. nih.gov

Exploration of Novel Biological Activities and Emerging Research Applications of Amifloxacin Mesylate

In Vitro Anti-Parasitic Activity Investigations (e.g., against Plasmodium falciparum)

Amifloxacin (B1664871) has been a subject of investigation for its in vitro efficacy against Plasmodium falciparum, the protozoan parasite responsible for the most virulent form of malaria. Research evaluating several fluoroquinolone antibiotics demonstrated that amifloxacin inhibits the growth of both chloroquine-susceptible (FCC1) and chloroquine-resistant (VNS) strains of P. falciparum. nih.gov The presumed mechanism of action for fluoroquinolones in this context is the inhibition of DNA gyrase, a type II topoisomerase enzyme that is vital for the parasite's DNA replication and transcription processes. nih.gov

The anti-plasmodial activity was quantified by determining the 50% inhibitory concentration (IC50), which is the concentration of the drug that reduces the incorporation of [3H]hypoxanthine by half, after 48 and 96 hours of exposure. nih.gov Although other fluoroquinolones like ciprofloxacin (B1669076) and enoxacin (B1671340) showed potent activity, the observed effects of the broader class suggest a potential application for these antibiotics as antimalarial treatments. nih.gov Notably, the concentrations at which some fluoroquinolones exhibit antimalarial effects are achievable in human serum, suggesting potential clinical viability. nih.gov However, it is yet to be conclusively determined if DNA gyrase inhibition is the sole mechanism responsible for the antimalarial action of these compounds. nih.gov The capacity of quinolones to act against various stages of the Plasmodium life cycle, including the clinically silent liver stage, makes them a compelling area for further antimalarial drug development. nih.govresearchgate.net

**In Vitro Anti-Plasmodial Activity of Select Fluoroquinolones against P. falciparum*** *This table presents the 50% inhibitory concentrations (IC50) of various fluoroquinolones against chloroquine-susceptible (FCC1) and chloroquine-resistant (VNS) strains of P. falciparum. Data for amifloxacin was part of the study but specific values were not provided in the source.

Fluoroquinolone Strain Incubation Time (hours) IC50 (M) Source
Ciprofloxacin FCC1 48 (0.26 +/- 0.08) x 10-4 nih.gov
Ciprofloxacin VNS 48 (0.38 +/- 0.15) x 10-4 nih.gov
Enoxacin FCC1 96 0.23 x 10-5 nih.gov
Enoxacin VNS 96 (0.06 +/- 0.04) x 10-5 nih.gov

Research into Other Non-Antibacterial Biological Activities in Preclinical Models

While preclinical research focusing specifically on the non-antibacterial biological activities of amifloxacin mesylate is not extensively documented, studies on the broader class of fluoroquinolones offer insights into potential areas of investigation.

Several fluoroquinolones have been reported to possess antiproliferative and immunomodulatory properties. nih.gov In the realm of oncology research, some of these compounds have been shown to induce apoptosis in cancer cells and interfere with the biochemical processes of potentially cancerous cells in vitro. nih.gov For example, moxifloxacin (B1663623) has demonstrated anti-cancer effects in preclinical models, where it was found to enhance the apoptotic action of the chemotherapy drug etoposide (B1684455) in colon carcinoma cells and inhibit the secretion of vascular endothelial growth factor (VEGF). nih.gov

In terms of immunomodulation, certain fluoroquinolones can alter the production of cytokines, for instance, by boosting interleukin-2 (B1167480) levels while suppressing interleukin-1 and tumor necrosis factor-alpha (TNF-α). nih.gov The molecular underpinnings of these effects are thought to involve the modulation of intracellular signaling pathways, including those governed by cyclic adenosine-3',5'-monophosphate (cAMP) and transcription factors like nuclear factor-kappa B (NF-κB). nih.govnih.gov These findings for the fluoroquinolone class suggest that the potential for amifloxacin to exhibit similar anticancer or immunomodulatory activities presents a compelling rationale for future preclinical studies.

Studies on the Biotransformation and Environmental Fate in Controlled Research Systems

Specific research on the comprehensive biotransformation and environmental fate of this compound is limited. However, insights into its metabolic processes have been gained through the identification of its metabolites. Two primary metabolites of amifloxacin have been characterized: N-desmethyl amifloxacin and amifloxacin N-oxide. nih.gov An in vitro evaluation of these metabolites revealed that N-desmethyl amifloxacin retains comparable activity to the parent compound against many gram-negative bacteria, whereas the N-oxide metabolite exhibits the least activity. nih.gov This suggests that amifloxacin undergoes metabolic changes that can alter its biological potency.

The environmental fate of fluoroquinolones as a class is a significant area of ecological research, driven by their global use. researchgate.netnih.gov Abiotic processes like photodegradation and biotic processes such as microbial degradation are key factors determining their persistence and transformation in the environment. nih.govusda.gov For instance, research on other fluoroquinolones has demonstrated that compounds like ciprofloxacin can be degraded by simulated solar radiation. nih.gov Furthermore, studies have shown that certain fungi, such as the white-rot fungus Coriolopsis gallica, are capable of biotransforming fluoroquinolones like levofloxacin (B1675101), often through enzymatic action involving laccases and peroxidases. mdpi.comnih.govdntb.gov.ua While these studies did not specifically analyze amifloxacin, they point to potential degradation pathways that could be relevant for its environmental fate and suggest avenues for future research in controlled systems.

Interdisciplinary Research Directions and Translational Opportunities in Basic Science

The current body of scientific knowledge on amifloxacin and its chemical relatives in the fluoroquinolone class highlights several potential interdisciplinary research directions and translational opportunities.

The demonstrated anti-parasitic activity of amifloxacin against P. falciparum provides a strong foundation for further research. nih.gov This could foster collaborations between medicinal chemists, who can design and synthesize novel amifloxacin derivatives, and parasitologists, who can assess their efficacy and mechanisms of action against a broader range of parasitic diseases. Elucidating the precise molecular targets of amifloxacin in parasites could lead to the development of a new generation of anti-parasitic agents.

The reported immunomodulatory and anticancer activities of other fluoroquinolones suggest a translational path for amifloxacin into immunology and oncology. nih.govnih.gov Basic science investigations could explore whether amifloxacin modulates immune responses or cellular proliferation pathways in various cancer cell lines. Such fundamental research could lay the groundwork for preclinical development of amifloxacin or its analogues for new therapeutic indications beyond infectious diseases.

Finally, the study of amifloxacin's metabolism and environmental footprint offers opportunities for collaborative research among environmental scientists, microbiologists, and analytical chemists. nih.govresearchgate.netnih.gov A thorough characterization of its degradation pathways and persistence in different environmental settings is essential for a complete understanding of its ecological impact. This knowledge is not only critical for environmental risk assessment but can also guide the development of more sustainable and environmentally benign pharmaceutical compounds.

Q & A

Basic Research Questions

Q. What validated analytical methods are available for quantifying Gemifloxacin mesylate in pharmaceutical formulations, and how do they compare in terms of accuracy and precision?

  • Methodological Answer :

  • UV Spectrophotometry : Validated at 272 nm and 343 nm using methanol as solvent, with linearity (R² >0.999), precision (%RSD <2%), and accuracy (98–102%) confirmed .
  • HPLC : Reverse-phase methods with C18 columns and mobile phases like phosphate buffer-acetonitrile (80:20) achieve retention times of ~4.5 min, detection at 272 nm, and recovery rates >99% .
  • HPTLC : Silica gel plates with chloroform-methanol-ammonia (8:2:0.1) mobile phase; Rf ≈0.6, validated for simultaneous estimation with ambroxol HCl .
  • Comparison : UV is cost-effective but less selective for complex matrices; HPLC offers higher specificity and sensitivity, suitable for biological samples (e.g., human plasma) .

Q. How should researchers design experiments to validate a UV spectrophotometric method for Gemifloxacin mesylate analysis?

  • Methodological Answer :

  • Robustness Testing : Vary wavelength (±2 nm), solvent ratio, and instrument source (e.g., deuterium vs. tungsten lamp) to assess method stability .
  • Linearity : Test 5–40 µg/mL range with triplicate measurements; calculate regression equations and correlation coefficients .
  • Specificity : Confirm no interference from excipients or degradation products using forced degradation studies (acid/alkali hydrolysis, oxidation) .

Advanced Research Questions

Q. What methodological approaches are recommended for resolving discrepancies in Gemifloxacin mesylate quantification results between HPLC and microbiological assays?

  • Methodological Answer :

  • Cross-Validation : Use a reference standard (e.g., USP-grade Gemifloxacin) to calibrate both methods.
  • Statistical Analysis : Apply paired t-tests or ANOVA to compare means; calculate F-values to assess variance homogeneity (e.g., F <3.0 indicates comparable precision) .
  • Matrix-Specific Adjustments : For biological samples, optimize extraction protocols (e.g., protein precipitation with acetonitrile for plasma) to minimize interference .

Q. How can green chemistry principles be integrated into HPLC method development for Gemifloxacin mesylate to reduce environmental impact?

  • Methodological Answer :

  • Solvent Selection : Replace acetonitrile with ethanol or acetone in mobile phases where possible .
  • Waste Reduction : Implement micro-HPLC (1–2 mm column ID) to reduce solvent consumption by 80% .
  • Column Innovations : Use core-shell columns for faster separations (e.g., 5-min runtime vs. 15-min conventional methods) .

Q. What are the critical considerations for simultaneous estimation of Gemifloxacin mesylate with co-formulated drugs like ambroxol HCl using chromatographic techniques?

  • Methodological Answer :

  • Mobile Phase Optimization : Adjust pH to 3.5–4.0 (using orthophosphoric acid) to resolve peaks for Gemifloxacin (Rt ≈4.5 min) and ambroxol (Rt ≈6.2 min) .
  • Detection Wavelength : Use 254 nm for dual detection, ensuring both drugs have adequate absorbance .
  • Validation : Confirm specificity via stress testing (e.g., oxidative degradation of ambroxol does not overlap with Gemifloxacin peaks) .

Q. How does the photostability of mesylate salts influence experimental design in formulation development?

  • Methodological Answer :

  • Light Protection : Store samples in amber glassware and conduct stability studies under ICH Q1B guidelines (exposure to 1.2 million lux-hours) .
  • Degradation Kinetics : Monitor decomposition via HPLC at intervals (0, 3, 6, 12 months); calculate rate constants (k) under UV/visible light exposure .

Q. In comparative studies of fluoroquinolones, how do analytical recovery rates for Amifloxacin mesylate vary across colorimetric, atomic absorption, and reference methods?

  • Methodological Answer :

  • Colorimetric (Proc.I) : Recovery = 99.20% ±0.52 (n=3), validated against reference methods using t-tests (t=1.12, p>0.05) .
  • Atomic Absorption (Proc.II) : Lower recovery (95.8% ±1.2) due to matrix effects; optimize with chelating agents (e.g., 8-hydroxyquinoline) to enhance sensitivity .
  • Statistical Validation : Report F-values to compare method variances (e.g., F=1.85 for Proc.I vs. reference method) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Amifloxacin mesylate
Reactant of Route 2
Amifloxacin mesylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.